Citalopram Impurity

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

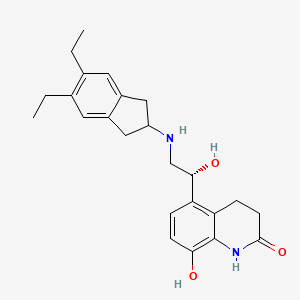

Citalopram impurities are substances that can be found in the pharmaceutical drug Citalopram . Citalopram is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression, obsessive-compulsive disorder, and panic disorders . It exists in two enantiomeric forms: S-(+)-citalopram and R-(−)-citalopram . The S enantiomer provides the antidepressant effects .

Synthesis Analysis

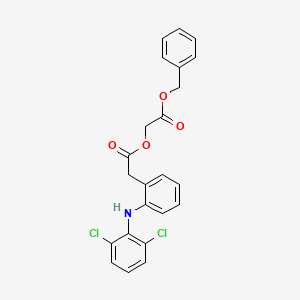

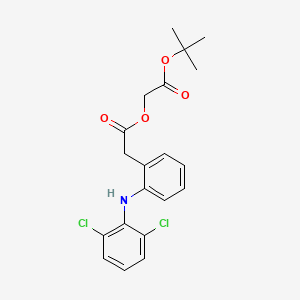

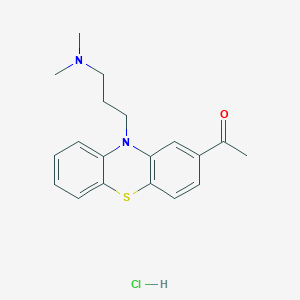

The synthesis of Citalopram and its impurities has been investigated in several studies . For instance, one study confirmed the structure of an impurity as 1-[1-(3-Dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzo-furan-5-yl]-ethanone . Another study reported the preparation method of escitalopram oxalate impurity, where citalopram was hydrolyzed to get citalopram amide impurities .Molecular Structure Analysis

The molecular structures of Citalopram and its impurities have been analyzed in several studies . For example, one study confirmed the structure of an impurity as 1-(1,1-bis(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl)-4-(dimethylamino)butan-1-one hydrobromide .Chemical Reactions Analysis

The chemical reactions involving Citalopram and its impurities have been studied . For instance, forced degradation of Citalopram was carried out under thermal, photo, acidic, alkaline, and peroxide conditions. The degradation products and unknown impurities were isolated and characterized .Physical And Chemical Properties Analysis

The physical and chemical properties of Citalopram and its impurities have been analyzed using various methods . For example, one study used the RP-HPLC method for the separation of Citalopram and its four impurities .Aplicaciones Científicas De Investigación

Characterization and Isolation Techniques :

- High-performance liquid chromatography/tandem multistage mass spectrometry (HPLC/MS(n)) and nuclear magnetic resonance (NMR) are used for characterizing trace impurities in citalopram, helping in understanding the drug's purity and safety (Sun et al., 2007).

- Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is another method developed for the identification and isolation of citalopram impurities. These techniques are critical for ensuring the quality of the bulk drug substance (Raman et al., 2009).

Pharmacological and Clinical Effects :

- Studies have investigated the effects of citalopram and its impurities on various conditions, such as impulsive aggression in children and adolescents. Such research helps in understanding the broader applications and potential side effects of the drug (Armenteros & Lewis, 2002).

- Research into the pharmacological profile of citalopram as a specific serotonin uptake inhibitor provides insights into its antidepressant activity, which is crucial for clinical applications (Hyttel, 1982).

Environmental Impact and Toxicity :

- Citalopram impurities have been studied for their environmental impact, particularly their behavior in aquatic systems. Understanding how these compounds affect ecosystems is vital for assessing the environmental safety of pharmaceuticals (Kellner et al., 2016).

Methodological Innovations and Analytical Techniques :

- Research has led to the development of novel methods for the analysis of citalopram in various formulations, including its determination in urine, which is important for both clinical and forensic toxicology (Faridbod et al., 2020).

- Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) are used for the simultaneous separation and determination of citalopram and its impurities, which is critical for quality control in drug manufacturing (Rao et al., 2008).

Safety And Hazards

Citalopram impurity standard is intended for use in laboratory tests only as specifically prescribed in the British Pharmacopoeia . It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Direcciones Futuras

Propiedades

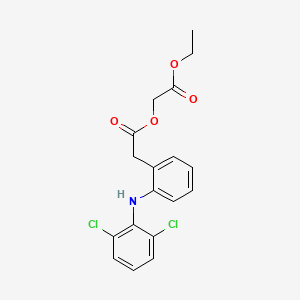

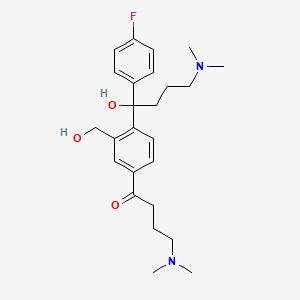

IUPAC Name |

4-(dimethylamino)-1-[4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)phenyl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35FN2O3/c1-27(2)15-5-7-24(30)19-8-13-23(20(17-19)18-29)25(31,14-6-16-28(3)4)21-9-11-22(26)12-10-21/h8-13,17,29,31H,5-7,14-16,18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFKFMBCIVIXRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)C1=CC(=C(C=C1)C(CCCN(C)C)(C2=CC=C(C=C2)F)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.